molecular formula C45H84O9 B13773113 Triglycerin dioleate CAS No. 79665-94-4

Triglycerin dioleate

Cat. No.: B13773113
CAS No.: 79665-94-4
M. Wt: 769.1 g/mol
InChI Key: YEEQKYXTAGPUBU-CLFAGFIQSA-N
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Description

Triglycerin dioleate, also referred to as polyglyceryl-2 dioleate or diglycerol dioleate, is a nonionic surfactant composed of a polyglycerol backbone (two glycerol units) esterified with two oleic acid molecules. Its molecular structure features hydrophilic polyglycerol chains and hydrophobic oleate groups, enabling it to stabilize water-in-oil emulsions by reducing interfacial tension . This compound is widely used in pharmaceuticals, cosmetics, and industrial applications due to its emulsifying and solubilizing properties. For example, it serves as a co-surfactant in oral lipid-based drug formulations (e.g., SEDDS, SMEDDS) and enhances the stability of nano-emulsions containing silicones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycerin dioleate can be synthesized through the esterification of glycerol with oleic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic transesterification. This method involves the use of lipases to catalyze the reaction between glycerol and oleic acid. The reaction is carried out at controlled temperatures and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Hydrolysis and Saponification

Triglycerides undergo hydrolysis in acidic, alkaline, or enzymatic conditions:

Acid/Base-Catalyzed Hydrolysis:

Triglyceride+3H2OH+/OHGlycerol+2Oleic Acid+Palmitic Acid\text{Triglyceride}+3\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Glycerol}+2\text{Oleic Acid}+\text{Palmitic Acid}

Saponification with Alkali:

Triglyceride+3NaOHGlycerol+2Sodium Oleate+Sodium Palmitate\text{Triglyceride}+3\text{NaOH}\rightarrow \text{Glycerol}+2\text{Sodium Oleate}+\text{Sodium Palmitate}

  • Mechanism : Nucleophilic attack by hydroxide on ester carbonyl, forming soap .

Enzymatic Hydrolysis :
Lipases selectively hydrolyze ester bonds, producing di- and monoglycerides :

TriglycerideLipase1 3 Diolein+2 Monoolein+Glycerol\text{Triglyceride}\xrightarrow{\text{Lipase}}\text{1 3 Diolein}+\text{2 Monoolein}+\text{Glycerol}

Transesterification

Used to modify fatty acid composition, e.g., in structured lipid synthesis :

Tripalmitin+Oleic Acid1 3 Specific Lipase1 3 Dioleoyl 2 Palmitoyl Triglyceride+Palmitic Acid\text{Tripalmitin}+\text{Oleic Acid}\xrightarrow{\text{1 3 Specific Lipase}}\text{1 3 Dioleoyl 2 Palmitoyl Triglyceride}+\text{Palmitic Acid}

Catalytic Mechanism :

  • Zinc carboxylates act via Lewis acid catalysis , coordinating methanol and triglycerides to polarize carbonyl groups for nucleophilic attack .

Hydrogenation

Oleate’s double bonds undergo catalytic hydrogenation to form saturated stearate :

Triglyceride C57H104O6)+3H2Ni PtTristearin C57H110O6)\text{Triglyceride C}_{57}\text{H}_{104}\text{O}_6)+3\text{H}_2\xrightarrow{\text{Ni Pt}}\text{Tristearin C}_{57}\text{H}_{110}\text{O}_6)

Thermochemical Data :

ReactionΔH° (kJ/mol)Conditions
Triolein + 3H₂ → Tristearin-1592.2Hexane, 25°C

Oxidation and Rancidification

Oleate’s unsaturation makes triglycerides prone to oxidation:

Auto-Oxidation:

Triglyceride+O2HydroperoxidesAldehydes Ketones\text{Triglyceride}+\text{O}_2\rightarrow \text{Hydroperoxides}\rightarrow \text{Aldehydes Ketones}

  • Accelerated by light, heat, or metal ions .

Epoxidation:

Controlled oxidation with peracids or H₂O₂ forms epoxidized triglycerides :

Triglyceride+H2O2Weak AcidEpoxidized Triglyceride\text{Triglyceride}+\text{H}_2\text{O}_2\xrightarrow{\text{Weak Acid}}\text{Epoxidized Triglyceride}

  • Used to produce plasticizers and stabilizers .

Halogenation

Iodine addition at double bonds quantifies unsaturation (iodine value) :

Triglyceride+3I2Diiodo Adduct\text{Triglyceride}+3\text{I}_2\rightarrow \text{Diiodo Adduct}

Typical Iodine Values :

  • Oleic acid (C18:1): ~90 g I₂/100g

  • Triolein: ~86–95 g I₂/100g .

Thermal Degradation

At high temperatures (>200°C), triglycerides decompose via:

  • β-Elimination : Forming acrolein and fatty acids.

  • Polymerization : Through Diels-Alder reactions of conjugated dienes .

Scientific Research Applications

Triglycerin dioleate is utilized as an emulsifier and stabilizer in food products. Its ability to enhance texture and mouthfeel makes it valuable in the formulation of:

  • Infant formula : As a nutrient reinforcer, it helps provide essential fatty acids necessary for infant growth and development .
  • Baked goods : It improves moisture retention and shelf life by preventing lipid oxidation.

Case Study: Nutritional Enhancement

A study demonstrated that the incorporation of this compound into infant formula significantly improved the absorption of fat-soluble vitamins, enhancing overall nutritional quality .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Lipid-Based Drug Delivery Systems

  • Lipid nanoparticles : These are formulated using this compound to improve the solubility and bioavailability of poorly soluble drugs.
  • Sustained release formulations : this compound can be used to create formulations that release active ingredients over extended periods.

Case Study: Drug Encapsulation

Research has shown that drugs encapsulated in this compound-based nanoparticles exhibited improved pharmacokinetics compared to free drug formulations, leading to enhanced therapeutic efficacy .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its emollient properties. It helps to moisturize and soften the skin, making it a popular ingredient in:

  • Creams and lotions : Enhances texture and provides a smooth application.
  • Hair care products : Acts as a conditioning agent that improves hair manageability.

Formulation Development

A recent study employed experimental design techniques to optimize cosmetic formulations containing this compound. The findings indicated significant improvements in rheological properties and sensory attributes when used alongside other natural ingredients .

Mechanism of Action

The mechanism of action of triglycerin dioleate involves its hydrolysis into glycerol and oleic acid, which are then utilized in various metabolic pathways. Glycerol can enter glycolysis or gluconeogenesis, while oleic acid undergoes β-oxidation to produce energy. The compound’s ability to form emulsions also makes it useful in drug delivery, where it can encapsulate active pharmaceutical ingredients and enhance their bioavailability .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Triglycerin Dioleate (Polyglyceryl-2 Dioleate)

  • Structure : Two glycerol units linked by ether bonds, with two oleic acid ester groups.
  • Formula: Not explicitly provided in literature, but inferred as $ C{42}H{78}O_8 $ (based on diglycerol + 2 oleates).
  • Key Feature : Linear hydrophobic chains due to oleate’s $ C_{18:1} $ structure .

Triolein (Glyceryl Trioleate)

  • Structure : Single glycerol molecule esterified with three oleic acids.
  • Formula : $ C{57}H{104}O_6 $.
  • Key Feature : Triglyceride with three unsaturated $ C_{18:1} $ chains, widely used as a lipid standard and emulsifier .

Polyglyceryl-3 Dioleate

  • Structure : Three glycerol units with two oleate esters.
  • Key Feature : Branched polyglycerol backbone improves interfacial film strength compared to linear analogs .

PGPR (Polyglycerol Polyricinoleate)

  • Structure: Branched polyglycerol with ricinoleic acid (hydroxylated $ C_{18:1} $) esters.
  • Key Feature : High interfacial viscoelasticity due to branched chains and hydroxyl groups, enhancing emulsion stability .

Functional Performance in Emulsions

A study comparing polyglycerol-2 dioleate (this compound) and PGPR revealed critical differences:

  • Interfacial Viscoelastic Modulus : PGPR exhibited a modulus of 45 mN/m, while polyglycerol-2 dioleate showed 22 mN/m. The branched structure of PGPR resists coalescence better than the linear oleate analog .
  • Stability : Emulsions with PGPR retained 90% stability after 15 compression-expansion cycles, whereas polyglycerol-2 dioleate-based emulsions degraded by 40% under the same conditions .

Table 1: Interfacial Rheology Comparison

Property PGPR This compound
Viscoelastic Modulus 45 mN/m 22 mN/m
Emulsion Stability (%) 90 60
Hydrophobic Chain Type Branched ricinoleate Linear oleate

This compound

  • Pharmaceuticals : Co-surfactant in lipid-based drug delivery systems (e.g., Buvidal® sustained-release formulations) .
  • Cosmetics: Stabilizes nano-emulsions with dimethicone and glycerin .

Triolein

  • Research : Model triglyceride for studying lipolysis and lipid metabolism .
  • Medical : Excipient in topical formulations and reference material for chromatography .

PEG 120 Methyl Glucose Dioleate

  • Function: Non-irritating thickener in cleansers, reducing ocular irritation caused by harsh surfactants .

Biological Activity

Triglycerin dioleate, also known as diolein, is a triglyceride composed of glycerol and oleic acid. It is prevalent in various biological systems and has garnered interest due to its potential applications in nutrition, pharmaceuticals, and biochemistry. This article delves into the biological activity of this compound, highlighting its biochemical properties, physiological roles, and implications in health and disease.

Chemical Structure and Properties

This compound consists of three oleic acid molecules esterified to a glycerol backbone. Its chemical structure can be represented as follows:

Triglycerin dioleate=Glycerol+3×Oleic Acid\text{this compound}=\text{Glycerol}+3\times \text{Oleic Acid}

This compound is characterized by its hydrophobic nature, making it an essential component of lipid membranes and energy storage.

Energy Storage

Triglycerides, including this compound, serve as a primary energy reserve in organisms. They are stored in adipose tissue and can be mobilized during periods of energy deficit. The metabolism of triglycerides involves hydrolysis into free fatty acids and glycerol, which can be utilized for energy production through β-oxidation pathways.

Lipid Droplet Formation

Research indicates that this compound plays a critical role in the formation of lipid droplets (LDs), which are cellular organelles involved in lipid storage and metabolism. The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the conversion of diacylglycerol to triglycerides, facilitating lipid droplet biogenesis. Studies have shown that the presence of unsaturated fatty acids like oleic acid enhances triglyceride accumulation within these droplets, providing protection against lipotoxicity .

Cardiovascular Health

Triglycerides are often associated with cardiovascular diseases; however, the specific role of this compound remains complex. Elevated levels of triglycerides in the bloodstream can lead to atherosclerosis. Conversely, unsaturated fatty acids such as oleic acid are known to have cardioprotective effects by improving lipid profiles and reducing inflammation .

Metabolic Disorders

This compound's accumulation in tissues has been linked to metabolic disorders such as obesity and insulin resistance. In conditions like fatty liver disease, excessive triglyceride storage can lead to cellular dysfunction and apoptosis . Understanding the dynamics of this compound metabolism may provide insights into therapeutic strategies for managing these conditions.

Study on Lipotoxicity

In a study examining the protective effects of triglyceride accumulation against fatty acid-induced lipotoxicity, researchers found that cells with increased triglyceride levels exhibited reduced cell death when exposed to high concentrations of free fatty acids. This suggests that this compound may play a protective role in cellular environments characterized by high lipid stress .

Triglyceride Composition Analysis

A detailed analysis comparing different cell types revealed that cells with higher desaturase activity had increased incorporation of unsaturated fatty acids into their triglyceride pools. This finding underscores the importance of dietary fats in modulating triglyceride composition and subsequent biological activity .

Data Tables

Study Findings Implications
Lipotoxicity StudyTriglyceride accumulation protects against cell deathPotential therapeutic target for metabolic disorders
Composition AnalysisIncreased unsaturated fatty acid incorporation in specific cell linesDietary fat quality influences health outcomes

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Triglycerin Dioleate in complex mixtures?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) for quantification. The USP Polyglyceryl-3 Dioleate RS standard (monograph 1873) provides a reference for purity assessment . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, with characteristic peaks for oleate chains at δ 5.3–5.4 ppm (olefinic protons) and δ 174 ppm (ester carbonyl) .

Q. How can this compound be synthesized and purified for laboratory-scale research?

  • Methodological Answer : Optimize esterification of glycerol with oleic acid using enzymatic catalysts (e.g., lipases) under solvent-free conditions at 60–70°C. Purify via molecular distillation to remove mono- and di-glyceride byproducts. Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (8:2) mobile phase .

Q. What factors influence the stability of this compound in pharmaceutical formulations?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hydrolysis and oxidation. Use antioxidants like tocopherol (0.01–0.05% w/w) to mitigate peroxidation. Monitor free fatty acid content via titration and peroxide value via iodometric assays .

Q. What role does this compound play in nano-emulsion systems?

  • Methodological Answer : As a non-ionic surfactant, it reduces interfacial tension in oil-water systems. For stable nano-emulsions (e.g., 25% dimethicone), combine this compound (5% w/w) with glycerin (60% w/w) and optimize homogenization cycles (3–5 passes at 10,000 psi) .

Q. How are safety profiles of this compound evaluated in preclinical studies?

  • Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity in rodent models. Assess dermal irritation using reconstructed human epidermis (RhE) models per OECD 439. Review historical Cosmetic Ingredient Review (CIR) data for cytotoxicity thresholds (e.g., IC₅₀ > 100 µg/mL in HaCaT cells) .

Advanced Research Questions

Q. How do molecular interactions between this compound and other lipid components affect formulation efficacy?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model triglyceride packing in bilayers. Validate with differential scanning calorimetry (DSC) to observe phase transitions and small-angle X-ray scattering (SAXS) for structural analysis .

Q. How can the PICOT framework be applied to design clinical studies involving this compound-based therapeutics?

  • Methodological Answer :

  • Population : Adults with xerosis (N=150).
  • Intervention : Topical emulsion with 5% this compound.
  • Comparison : Vaseline-based control.
  • Outcome : Transepidermal water loss (TEWL) reduction at 4 weeks.
  • Time : 8-week double-blind trial.
    Ensure ethical compliance via IRB approval and FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How can contradictory stability data (e.g., pH-dependent degradation) be resolved in this compound studies?

  • Methodological Answer : Apply multivariate analysis (e.g., ANOVA with Tukey post-hoc tests) to isolate degradation drivers. Use Arrhenius modeling to extrapolate shelf life under varying pH (4.5–7.4) and temperature conditions. Replicate studies in triplicate with blinded analysts to minimize bias .

Q. What experimental strategies optimize this compound’s emulsification efficiency in high-oil-content systems?

  • Methodological Answer : Employ a Box-Behnken design to test variables: surfactant concentration (3–7% w/w), oil phase viscosity (25–35 cP), and homogenization pressure (8,000–12,000 psi). Measure droplet size via dynamic light scattering (DLS) and stability via centrifugation (3,000 rpm for 30 min) .

Q. What mechanistic insights exist for this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Use ¹³C-labeled this compound (e.g., Oleate-1,2,3,7,8-¹³C₅) to track β-oxidation in hepatocyte cultures. Analyze metabolites via LC-MS/MS and correlate with transcriptional profiling (RNA-seq) of lipid metabolism genes (e.g., PPAR-α, CPT1A) .

Properties

CAS No.

79665-94-4

Molecular Formula

C45H84O9

Molecular Weight

769.1 g/mol

IUPAC Name

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H84O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)53-39-42(47)37-51-35-41(46)36-52-38-43(48)40-54-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41-43,46-48H,3-16,21-40H2,1-2H3/b19-17-,20-18-

InChI Key

YEEQKYXTAGPUBU-CLFAGFIQSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O

Origin of Product

United States

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